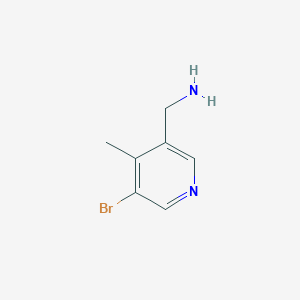

(5-Bromo-4-methylpyridin-3-yl)methanamine

説明

特性

IUPAC Name |

(5-bromo-4-methylpyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-5-6(2-9)3-10-4-7(5)8/h3-4H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXRSJDBBLGQHLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1CN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001283190 | |

| Record name | 5-Bromo-4-methyl-3-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001283190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211534-09-6 | |

| Record name | 5-Bromo-4-methyl-3-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211534-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-methyl-3-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001283190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Conditions and Reagents

- Starting Material: 5-bromo-4-methyl-3-nitropyridine

- Reducing Agents: Iron powder with ammonium chloride, Raney nickel with hydrogen gas, or iron with hydrochloric acid and ammonium chloride.

- Solvents: Water, methanol-water mixtures, ethanol-water mixtures, or tetrahydrofuran (THF).

- Temperature: Typically 50–90°C

- Reaction Time: 1.25 to 3 hours

Representative Experimental Procedures

Mechanistic Notes

The reduction of the nitro group to an amine proceeds via iron-mediated electron transfer in acidic aqueous media, with ammonium chloride serving to maintain acidic conditions and enhance the reduction rate. Raney nickel catalyzes hydrogenation under mild conditions, providing an alternative catalytic reduction pathway.

Preparation via Bromination of 4-Methylpyridin-3-ylmethanamine

Synthetic Route

- Starting from 4-methylpyridin-3-ylmethanamine, selective bromination at the 5-position is achieved using brominating agents such as N-bromosuccinimide (NBS).

- The reaction is typically carried out in aprotic solvents like dichloromethane at room temperature to moderate temperatures (~40°C).

Reaction Conditions and Purification

| Parameter | Details |

|---|---|

| Brominating agent | N-bromosuccinimide (NBS) |

| Solvent | Dichloromethane (DCM) |

| Temperature | Room temperature to 40°C |

| Reaction time | Approx. 16 hours |

| Purification | Silica gel chromatography or recrystallization |

This method is suitable for laboratory-scale synthesis and allows for selective mono-bromination with minimal side reactions.

Industrial Production Considerations

- Industrial synthesis largely favors the nitro reduction pathway due to the availability of starting materials and scalability.

- Reaction parameters are optimized for maximum yield, purity, and cost-effectiveness.

- Purification often involves extraction, drying over sodium sulfate, concentration under reduced pressure, and chromatographic or crystallization techniques.

- The use of iron powder and ammonium chloride in aqueous or alcoholic solvents is preferred for environmental and economic reasons.

Summary Table of Preparation Methods

Analytical Data Supporting Preparation

- Nuclear Magnetic Resonance (NMR):

- Proton NMR shows characteristic signals for methyl (around 2.15 ppm), methylene amine protons (broad singlet ~3.4 ppm), and aromatic protons (7.1–7.8 ppm).

- Mass Spectrometry (ESI-MS):

- Molecular ion peaks consistent with C7H9BrN2 (m/z ~187 M+H)+ confirm the product identity.

- Yield and Purity:

- Yields range from 93% to 97.4% depending on method and scale.

- Purity is typically high enough for direct use or further chemical transformations without additional purification.

化学反応の分析

Types of Reactions:

Substitution Reactions: (5-Bromo-4-methylpyridin-3-yl)methanamine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form various derivatives.

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions.

Arylboronic Acids: Reactants in Suzuki–Miyaura coupling.

Bases: Such as potassium carbonate, used to facilitate the reactions.

Major Products:

Pyridine Derivatives: Various substituted pyridines can be synthesized through these reactions.

科学的研究の応用

Chemistry:

Synthesis of Novel Derivatives:

Biology and Medicine:

Pharmacophores: Pyridine derivatives are often used as pharmacophores in drug design due to their biological activity.

Industry:

Material Science: Used in the development of new materials with specific properties.

作用機序

The mechanism of action of (5-Bromo-4-methylpyridin-3-yl)methanamine in chemical reactions typically involves the formation of intermediates through palladium-catalyzed processes. The molecular targets and pathways can vary depending on the specific application and reaction conditions .

類似化合物との比較

The following analysis compares (5-Bromo-4-methylpyridin-3-yl)methanamine with structurally and functionally related pyridine-based methanamines, focusing on synthesis, physicochemical properties, and biological relevance.

Structural Analogs and Substitution Effects

Key Observations :

- Substituent Position : Bromine at position 5 (vs. 2 or 4) influences electronic effects and steric hindrance, altering reactivity in cross-coupling reactions .

Key Observations :

生物活性

(5-Bromo-4-methylpyridin-3-yl)methanamine, a pyridine derivative with the molecular formula CHBrN, has garnered attention in scientific research due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and applications in various fields, particularly in medicinal chemistry.

The synthesis of this compound typically involves bromination of 4-methylpyridine followed by amination. Key methods include:

- Bromination : Using bromine or N-bromosuccinimide (NBS).

- Amination : Reaction with methanamine under controlled conditions.

The compound can also participate in various chemical reactions, such as nucleophilic substitution and coupling reactions, making it a versatile intermediate in organic synthesis .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thus preventing substrate binding and catalytic activity. In receptor studies, it may function as an agonist or antagonist, modulating downstream signaling pathways .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition comparable to standard antibiotics. For instance, its minimum inhibitory concentration (MIC) against certain pathogens was found to be in the range of 40 to 50 µg/mL .

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone Diameter (mm) |

|---|---|---|

| E. faecalis | 40 | 29 |

| P. aeruginosa | 50 | 24 |

| S. typhi | 45 | 30 |

| K. pneumoniae | 50 | 19 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines, with IC values ranging from 7 to 20 µM. The mechanisms involve targeting molecular pathways critical for cancer cell survival and proliferation .

| Cell Line | IC (µM) |

|---|---|

| Pancreatic Cancer | 10 |

| Prostate Cancer | 14 |

| Breast Cancer | 8 |

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has shown potential anti-inflammatory effects. It inhibits pro-inflammatory cytokines such as IL-6 and TNF-α at concentrations as low as 10 µg/mL .

Case Studies

- Antimicrobial Efficacy : A study evaluating the compound's effectiveness against multi-drug resistant strains highlighted its potential as a lead compound for developing new antibiotics.

- Cancer Cell Studies : Research involving human leukemia cell lines showed that treatment with the compound resulted in significant reductions in cell viability and alterations in cell morphology indicative of apoptosis.

Q & A

Q. What are the key synthetic strategies for preparing (5-Bromo-4-methylpyridin-3-yl)methanamine?

The synthesis typically involves bromination and functionalization of pyridine derivatives. For example, halogenation of 4-methylpyridine precursors followed by amination at the 3-position can yield the target compound. Advanced routes may employ cross-coupling reactions (e.g., Suzuki-Miyaura) using boronic acid intermediates, as seen in analogous brominated pyridine syntheses . Purification often involves column chromatography or recrystallization, with purity verified by GC or HPLC (>95% purity thresholds are standard) .

Q. Which spectroscopic methods are critical for characterizing this compound?

- NMR : H and C NMR identify substituent positions and confirm amine protonation states. Bromine’s electronegativity causes deshielding in adjacent protons.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 201.02) and isotopic patterns from bromine .

- FT-IR : Peaks near 3300 cm (N-H stretch) and 1600 cm (C-N bend) validate the amine group .

Q. What are its primary applications in chemical research?

The compound serves as:

- A ligand in coordination chemistry due to its lone electron pair on the amine.

- A building block for synthesizing heterocyclic scaffolds in medicinal chemistry (e.g., kinase inhibitors or receptor antagonists) .

- A precursor for functionalized pyridines in materials science, leveraging bromine’s reactivity for further derivatization .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural assignments of this compound derivatives?

Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and SHELXS/D (for structure solution) provides unambiguous bond lengths, angles, and torsional conformations. For example, bromine’s position in the pyridine ring can be confirmed via electron density maps, avoiding misinterpretation from NMR coupling patterns . High-resolution data (e.g., <1.0 Å) is critical for detecting subtle steric effects from the methyl and bromine substituents.

Q. What experimental strategies mitigate low yields in multi-step syntheses involving this compound?

- Optimize reaction conditions : Use Pd-catalyzed couplings (e.g., Buchwald-Hartwig amination) with ligands like XPhos to enhance efficiency .

- Protect the amine group : Temporary protection (e.g., with Boc or Fmoc groups) prevents side reactions during bromination or methylation steps .

- Scale-up considerations : Batch-wise addition of reagents (e.g., bromine sources) minimizes exothermic side reactions, as seen in related pyridine brominations .

Q. How can computational methods predict and explain contradictory bioactivity data for this compound in drug discovery?

- Docking studies : Molecular docking (e.g., AutoDock Vina) identifies potential binding modes to targets like kinases or GPCRs, reconciling discrepancies between assay results and structural data .

- MD simulations : Assess conformational stability of the amine group in physiological pH, which affects protonation states and receptor interactions .

- QSAR models : Correlate substituent electronic effects (e.g., bromine’s Hammett σ value) with observed IC trends in enzymatic assays .

Data Analysis & Contradiction Resolution

Q. How to address conflicting solubility measurements in polar vs. non-polar solvents?

- Experimental validation : Use dynamic light scattering (DLS) to detect aggregation in solvents like DMSO or water, which may skew solubility readings .

- Temperature dependence : Plot mole fraction solubility vs. temperature (e.g., 0–50°C) to identify phase transitions or polymorphic forms .

- Co-solvent systems : Mixtures (e.g., ethanol/water) improve solubility predictability for biological assays .

Q. What analytical approaches distinguish between regioisomers in brominated pyridine derivatives?

- 2D NMR : H-C HSQC and HMBC correlations differentiate bromine’s position (e.g., C-5 vs. C-6) through long-range coupling .

- X-ray photoelectron spectroscopy (XPS) : Bromine’s binding energy (∼70 eV) varies slightly with substitution patterns, aiding isomer identification .

- Chromatographic retention times : UPLC with a C18 column separates isomers based on polarity differences from bromine’s inductive effects .

Methodological Best Practices

Q. How to design a robust protocol for stability testing under varying storage conditions?

- Accelerated degradation studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor decomposition via LC-MS.

- Light sensitivity : Use amber vials and UV-vis spectroscopy to detect photodegradation products .

- pH stability : Test buffered solutions (pH 2–12) to identify hydrolysis-prone conditions, critical for in vivo applications .

Q. What criteria validate the compound’s purity for high-impact publication?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。